molecular formula C72H104Br2N2O4 B8222566 11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

Cat. No.: B8222566
M. Wt: 1221.4 g/mol
InChI Key: CEVQTNFDJJRUEM-UHFFFAOYSA-N
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Description

Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,12-dibromo-2,9-bis(2-decyltetradecyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of anthraquinone derivatives, which are known for their diverse chemical reactivity and applications in organic electronics, photovoltaics, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,12-dibromo-2,9-bis(2-decyltetradecyl)- typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo bromination and subsequent alkylation to introduce the decyltetradecyl groups. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,12-dibromo-2,9-bis(2-decyltetradecyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,12-dibromo-2,9-bis(2-decyltetradecyl)- involves its interaction with molecular targets and pathways related to electron transport and charge separation. The compound’s structure allows it to efficiently accept and transport electrons, making it suitable for applications in organic electronics and photovoltaics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,12-dibromo-2,9-bis(2-decyltetradecyl)- stands out due to its specific bromination and alkylation pattern, which enhances its solubility and processability in organic solvents. This makes it particularly valuable for applications in solution-processed organic electronics and photovoltaics .

Properties

IUPAC Name

11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H104Br2N2O4/c1-5-9-13-17-21-25-27-31-35-39-43-53(41-37-33-29-23-19-15-11-7-3)51-75-69(77)57-47-45-55-66-62(74)50-60-64-58(48-46-56(68(64)66)65-61(73)49-59(71(75)79)63(57)67(55)65)70(78)76(72(60)80)52-54(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-50,53-54H,5-44,51-52H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVQTNFDJJRUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)Br)Br)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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